molecular formula C11H8F2N2 B3013206 2-(3,5-Diflrorophenyl)-pyridin-3-amine CAS No. 1368936-48-4

2-(3,5-Diflrorophenyl)-pyridin-3-amine

Cat. No.: B3013206
CAS No.: 1368936-48-4
M. Wt: 206.196
InChI Key: KVHJCVZLVFDKGU-UHFFFAOYSA-N
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Description

General Context of Functionalized Pyridines and Aniline (B41778) Derivatives in Chemical Synthesis

Functionalized pyridines are a cornerstone of modern chemical synthesis, prized for their presence in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, can be substituted at various positions to modulate its physical, chemical, and biological properties. nih.gov Its basic nitrogen atom can participate in hydrogen bonding and salt formation, which is crucial for drug-receptor interactions and influencing solubility. nih.gov The pyridine scaffold is a bioisostere of benzene (B151609) and other nitrogen-containing heterocyles, allowing chemists to fine-tune molecular properties. nih.gov

Similarly, aniline and its derivatives are fundamental building blocks in organic synthesis. acs.org These primary aromatic amines are precursors to a wide range of dyes, polymers, and pharmaceuticals. acs.org The amino group on the aromatic ring is a versatile functional handle, enabling a variety of chemical transformations. The electronic nature of the aniline ring can be significantly altered by substituents, which in turn affects the reactivity and properties of the molecule.

The combination of these two pharmacologically significant scaffolds into a single molecule, as seen in 2-aryl-3-aminopyridines, creates a class of compounds with significant potential in drug discovery and materials science.

Rationale for Dedicated Academic Inquiry into 2-(3,5-Difluorophenyl)-pyridin-3-amine

The specific academic focus on 2-(3,5-Difluorophenyl)-pyridin-3-amine stems from the strategic incorporation of fluorine atoms onto the phenyl ring. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.

The 3,5-difluorophenyl motif is of particular interest. The two fluorine atoms are powerful electron-withdrawing groups, which can significantly alter the electron density of the phenyl ring and, by extension, the entire molecule. This electronic modulation can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity. Furthermore, the C-F bond is exceptionally strong, making the compound more resistant to oxidative metabolism in the liver, a desirable trait for drug candidates.

The specific arrangement of the pyridine and amine groups suggests potential for the compound to act as a bidentate ligand, capable of chelating metal ions. This property could be explored in the development of new catalysts or imaging agents. The 3-amino group on the pyridine ring also provides a site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Overview of Contemporary Research Trajectories Pertaining to the Compound

While specific, in-depth research publications solely dedicated to 2-(3,5-Difluorophenyl)-pyridin-3-amine are not widely available in the public domain, the research trajectories for this compound can be inferred from studies on analogous structures. The primary areas of investigation for molecules of this class typically include:

Medicinal Chemistry: A significant focus is likely on the development of kinase inhibitors. The 2-aminopyridine (B139424) scaffold is a known "hinge-binder" motif that can interact with the ATP-binding site of various protein kinases, which are crucial targets in cancer therapy and other diseases. The difluorophenyl group would serve to modulate the potency and selectivity of this interaction.

Agrochemicals: Functionalized pyridines are prevalent in herbicides and pesticides. Research could be directed towards evaluating the biological activity of 2-(3,5-Difluorophenyl)-pyridin-3-amine and its derivatives against various agricultural pests and weeds.

Materials Science: The electronic properties conferred by the difluorinated phenyl ring and the conjugated pyridine system make this compound a candidate for investigation in organic electronics. Potential applications could include organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synthetic Methodology: The development of efficient and scalable synthetic routes to 2-(3,5-Difluorophenyl)-pyridin-3-amine and its derivatives is a research area in itself. This would involve exploring various cross-coupling reactions and functional group transformations.

Below is a data table summarizing the key properties of the title compound.

PropertyValue
IUPAC Name 2-(3,5-Difluorophenyl)pyridin-3-amine
Molecular Formula C₁₁H₈F₂N₂
Molecular Weight 206.19 g/mol
CAS Number 1368936-48-4

Further research into this compound would likely involve the synthesis of a series of analogs with modifications to both the pyridine and phenyl rings to systematically explore its chemical space and unlock its full potential in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluorophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-8-4-7(5-9(13)6-8)11-10(14)2-1-3-15-11/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHJCVZLVFDKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3,5 Difluorophenyl Pyridin 3 Amine and Precursor Intermediates

Retrosynthetic Analysis and Key Disconnection Strategies for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. advancechemjournal.com For 2-(3,5-Difluorophenyl)-pyridin-3-amine, the most logical and strategically significant disconnection is the carbon-carbon (C-C) bond between the pyridine (B92270) C2 position and the C1 position of the difluorophenyl ring.

This disconnection points toward a transition metal-catalyzed cross-coupling reaction as the final bond-forming step. This strategy simplifies the synthesis into the preparation of two key building blocks: a pyridine core functionalized with an amino group at the 3-position and a suitable leaving group (such as a halogen) at the 2-position, and a 3,5-difluorophenyl-containing organometallic reagent. This approach is advantageous as it allows for the late-stage introduction of the aryl group, enhancing synthetic flexibility. The amino group on the pyridine ring is generally incorporated from the start, as its directing effects and potential for interference must be managed throughout the synthesis.

Synthesis of Pyridine Core Precursors for 2-(3,5-Difluorophenyl)-pyridin-3-amine

The success of the cross-coupling strategy hinges on the availability of a suitable pyridine precursor, typically a 2-halo-3-aminopyridine. Both 2-bromo- and 2-chloro-3-aminopyridine are common and effective substrates for these reactions.

One prevalent method for synthesizing 2-bromo-3-aminopyridine starts from 3-aminopyridine (B143674). Direct bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) (CH2Cl2) at low temperatures. guidechem.com This electrophilic aromatic substitution selectively installs the bromine atom at the ortho-position to the activating amino group.

Another important precursor, 2-chloro-3-aminopyridine , can also be prepared from 3-aminopyridine. A common industrial method involves the reaction of 3-aminopyridine with hydrochloric acid and hydrogen peroxide, although this can sometimes lead to over-chlorination. google.com An alternative pathway begins with 2-pyridone, which undergoes nitration to 3-nitro-2-pyridone. After N-alkylation to protect the amine, the intermediate is treated with a chlorinating agent to yield 2-chloro-3-nitropyridine. A final reduction step then converts the nitro group to the desired amine, affording 2-chloro-3-aminopyridine. google.com

PrecursorStarting MaterialKey ReagentsTypical SolventReference
2-Bromo-3-aminopyridine 3-AminopyridineN-Bromosuccinimide (NBS)Dichloromethane guidechem.com
2-Chloro-3-aminopyridine 3-AminopyridineHCl, H₂O₂Water google.com
2-Chloro-3-aminopyridine 2-Pyridone1. Nitration, 2. Chlorination, 3. ReductionVarious google.com

Preparation of 3,5-Difluorophenyl Building Blocks

The complementary fragment required for the cross-coupling reaction is a 3,5-difluorophenyl group, typically in the form of an organoboron or organotin compound.

For Suzuki-Miyaura coupling, 3,5-difluorophenylboronic acid is the key reagent. This compound is commercially available but can also be synthesized in the laboratory. medchemexpress.comchemimpex.comsigmaaldrich.com A standard laboratory preparation involves the reaction of a Grignard or organolithium reagent, generated from 1-bromo-3,5-difluorobenzene, with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid. orgsyn.org

For Stille coupling, an organotin reagent such as (3,5-difluorophenyl)tributylstannane is required. The synthesis of such aryl stannanes often follows a similar path, where the corresponding aryl lithium or Grignard reagent is quenched with a trialkyltin halide, such as tributyltin chloride.

Carbon-Carbon Bond Formation Strategies for the 2-Aryl Pyridine Moiety

The key step in assembling the 2-(3,5-difluorophenyl)-pyridin-3-amine framework is the formation of the biaryl C-C bond, which is most effectively accomplished through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings are powerful tools for constructing C(sp²)-C(sp²) bonds. google.comwikipedia.org These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.orgnumberanalytics.com

The Suzuki-Miyaura coupling is a widely used and highly versatile method for biaryl synthesis, valued for the stability and low toxicity of its organoboron reagents. libretexts.orgorganic-chemistry.org The reaction couples a 2-halo-3-aminopyridine with 3,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with potentially challenging substrates like electron-rich aminopyridines. acs.org Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors. mdpi.comnih.gov Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically hindered and electron-rich ligands like 2-(dicyclohexylphosphino)biphenyl, are often essential for efficient coupling with halopyridines, especially less reactive chlorides. acs.org A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices to activate the boronic acid for transmetalation. mdpi.comnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
Pyridine SubstrateBoronic AcidCatalystLigandBaseSolventReference
2-BromopyridinePhenylboronic acidPd(OAc)₂Benzimidazolium saltK₂CO₃DMF/H₂O mdpi.com
3-ChloropyridinePhenylboronic acidPd/C2-(Dicyclohexylphosphino)biphenylK₃PO₄Toluene/H₂O acs.org
2-Bromopyridine derivativeArylboronatePd₂(dba)₃Phosphite ligandKFDioxane nih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄-K₃PO₄Dioxane/H₂O nih.gov

The Stille coupling offers an alternative C-C bond formation strategy, reacting an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.org In this context, a 2-halo-3-aminopyridine would be coupled with a (3,5-difluorophenyl)trialkylstannane. A key advantage of Stille coupling is its tolerance for a wide variety of functional groups, as organostannanes are generally stable and less basic than many other organometallic reagents. jk-sci.com

The reaction is typically catalyzed by palladium complexes such as Pd(PPh₃)₄ or those generated in situ from precursors like Pd₂(dba)₃. numberanalytics.comjk-sci.com Additives can be crucial for success; lithium chloride is often added to facilitate the transmetalation step by displacing ligands from the palladium center, while copper(I) iodide can act as a co-catalyst to accelerate the reaction, especially with less reactive substrates. harvard.edu The primary drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org

Table 3: General Conditions for Stille Coupling Reactions
Halide TypeOrganostannane TypeCommon CatalystsCommon AdditivesTypical SolventsReference
Aryl Bromide/IodideAryl-, Alkenyl-stannanePd(PPh₃)₄, PdCl₂(PPh₃)₂LiCl, CuITHF, Dioxane, DMF, Toluene wikipedia.orgharvard.edu
Aryl ChlorideAryl-stannanePd₂(dba)₃ with P(t-Bu)₃CsFDioxane jk-sci.com
Heteroaryl HalideAryl-stannanePd(OAc)₂ with Dabco-DMF organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Negishi Coupling and Related Organometallic Strategies

The Negishi cross-coupling reaction is a powerful and versatile method for forming C-C bonds, particularly between sp²-hybridized carbon atoms. rsc.org This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. rsc.orgorgsyn.org For the synthesis of the 2-(3,5-difluorophenyl)pyridine (B7992249) core, two primary disconnection approaches are feasible.

One pathway involves the coupling of a 2-pyridylzinc reagent with a difluorophenyl halide. For instance, 2-(bromo)-pyridin-3-amine (or a protected version) can be converted into the corresponding pyridylzinc halide via transmetalation with an organolithium reagent or direct reaction with activated zinc. orgsyn.org This organozinc intermediate is then coupled with 1-bromo-3,5-difluorobenzene. A second approach involves reacting a 2-halopyridine derivative, such as 2-chloro-3-nitropyridine, with a pre-formed (3,5-difluorophenyl)zinc halide. organic-chemistry.org The use of chelating phosphine ligands and palladium catalysts like Pd(PPh₃)₄ is common for these transformations, which are tolerant of various functional groups. orgsyn.orgresearchgate.net

Table 1: Typical Conditions for Negishi Cross-Coupling in 2-Arylpyridine Synthesis

ComponentExamplesPurpose
CatalystPd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Facilitates the cross-coupling reaction
LigandPPh₃, X-Phos, (o-tolyl)₃PStabilizes the catalyst and influences reactivity
SolventTetrahydrofuran (B95107) (THF), Dioxane, TolueneProvides the reaction medium
Organozinc Reagent2-Pyridylzinc bromide, (3,5-Difluorophenyl)zinc chlorideNucleophilic coupling partner
ElectrophileAryl bromides, Aryl chlorides, Aryl triflatesElectrophilic coupling partner
Direct Arylation Techniques

Direct C-H arylation represents a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.gov This method involves the direct coupling of a C-H bond on one aromatic ring with an aryl halide. For pyridines, direct arylation is most efficient at the C2 position, especially when the pyridine nitrogen is activated as an N-oxide. researchgate.netacs.org

The synthesis of the 2-(3,5-difluorophenyl)pyridine core can be achieved by the palladium-catalyzed direct arylation of a pyridine N-oxide derivative with 1-bromo-3,5-difluorobenzene. researchgate.netacs.org The N-oxide enhances the reactivity of the C2-H bond and directs the arylation with high regioselectivity. acs.org Following the coupling reaction, the N-oxide can be readily reduced to the corresponding pyridine using reagents like PCl₃ or ammonium (B1175870) formate (B1220265) with a palladium catalyst. acs.org While direct arylation of pyridine itself is more challenging due to the electron-deficient nature of the ring, Rh(I)-catalyzed methods have been developed that can functionalize the ortho C-H bond directly. nih.gov

Table 2: Reagents for Direct C-H Arylation of Pyridine Derivatives

ComponentExamplesRole in Reaction
CatalystPd(OAc)₂, [RhCl(CO)₂]₂Activates the C-H bond and facilitates coupling
LigandP(tBu)₃·HBF₄, PPh₃, CyJohnPhosModulates catalyst activity and selectivity
BaseK₂CO₃, Cs₂CO₃, PivOH (as additive)Facilitates C-H activation and neutralizes acid byproduct
Pyridine SubstratePyridine N-oxide, 3-Substituted PyridinesThe heterocycle undergoing C-H functionalization
Arylating Agent1-Bromo-3,5-difluorobenzene, Arylboronic estersProvides the aryl group for coupling

Condensation and Cyclization Protocols

Condensation and cyclization reactions offer a fundamentally different approach, constructing the substituted pyridine ring from acyclic precursors. These methods build the heterocyclic core and can incorporate the required substituents in a single, often multi-component, process. beilstein-journals.orgnih.gov Such strategies can be highly efficient for generating molecular complexity rapidly. nih.gov

For example, a substituted 2-aminopyridine (B139424) can be synthesized by reacting an open-chain nitrile precursor with a nitrogen-containing compound in a cyclization reaction. google.com A plausible route to a 2-aryl-pyridin-3-amine derivative could involve the condensation of a β-keto ester or a related 1,3-dielectrophile with a β-aminoacrylate equivalent derived from a 3,5-difluorophenyl precursor, followed by cyclization with an ammonia (B1221849) source. Another approach involves a cascade reaction where an aldehyde condenses with an amine to form an imine, which then undergoes intramolecular cyclization and subsequent cycloaddition to build a complex heterocyclic system. beilstein-journals.orgnih.gov

Other Established Synthetic Pathways to the Core Structure

Beyond Negishi and direct arylation, other cross-coupling reactions are applicable. The Suzuki-Miyaura coupling, which uses more stable and readily available boronic acids or esters instead of organozinc reagents, is a widely used alternative for forming the key biaryl bond. The reaction of a 2-halopyridin-3-amine derivative with (3,5-difluorophenyl)boronic acid under palladium catalysis would provide the desired core structure.

Another strategy involves the modification of a pre-existing fluorinated pyridine. Starting with a polychloropyridine, selective fluorine-chlorine exchange can be achieved using alkali-metal fluorides. googleapis.com Subsequent functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling can then be used to introduce the 3,5-difluorophenyl and amino groups.

Installation and Transformation of the 3-Amino Functionality

Once the 2-(3,5-difluorophenyl)pyridine core is assembled, the final key step is the introduction of the amino group at the C3 position.

Reductive Amination Sequences

Reductive amination is a reliable and widely used method for forming amines from carbonyl compounds or their equivalents. masterorganicchemistry.com In the context of synthesizing 2-(3,5-difluorophenyl)-pyridin-3-amine, this strategy is typically applied to reduce a precursor group at the 3-position. The most common precursor is a nitro group, which can be introduced via nitration of the 2-arylpyridine core. The resulting 2-(3,5-difluorophenyl)-3-nitropyridine is then reduced to the target 3-amino derivative.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method. google.com Chemical reducing agents such as tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or sodium dithionite (B78146) (Na₂S₂O₄) are also effective and widely used alternatives. The choice of reductant often depends on the presence of other functional groups in the molecule. masterorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction

Reducing Agent SystemTypical ConditionsNotes
H₂ / Pd/CMethanol or Ethanol, Room TemperatureClean reaction, requires hydrogenation equipment
Fe / HCl or NH₄ClEthanol/Water, RefluxInexpensive and effective, can require acidic workup
SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxMild conditions, tin byproducts must be removed
Raney Ni / H₂Methanol, Room TemperatureHighly active catalyst

Direct Amination Methodologies

Direct C-H amination is an advanced synthetic strategy that installs an amino group directly onto a C-H bond, bypassing the need for a pre-installed functional group like a nitro or halide group. rsc.orgexlibrisgroup.com This approach offers significant advantages in terms of step economy. For the synthesis of 2-(3,5-difluorophenyl)-pyridin-3-amine, this would involve the direct amination of the C3-H bond of 2-(3,5-difluorophenyl)pyridine.

Copper- and palladium-catalyzed reactions have been developed for the ortho-directed C-H amination of 2-arylpyridines. rsc.orgexlibrisgroup.com The pyridine nitrogen acts as a directing group, guiding the amination to the C3 position of the pyridine ring or the ortho position of the aryl ring. By carefully selecting the catalyst, ligands, and aminating agent (e.g., protected hydrazines, hydroxylamines, or azaheterocycles), amination can be selectively achieved at the desired C3 position. nih.gov For instance, copper-mediated C-N coupling with various NH-heterocycles has been demonstrated, showcasing the potential for direct installation of nitrogen-based functionalities. rsc.orgexlibrisgroup.com

Total Synthesis Pathways of 2-(3,5-Difluorophenyl)-pyridin-3-amine

The total synthesis of 2-(3,5-Difluorophenyl)-pyridin-3-amine is most effectively achieved through a convergent approach, culminating in a palladium-catalyzed cross-coupling reaction. The key disconnection lies between the pyridine and the difluorophenyl rings, suggesting a Suzuki-Miyaura coupling as the final bond-forming step. This strategy relies on the synthesis of two critical precursor intermediates: a halogenated 3-aminopyridine and (3,5-difluorophenyl)boronic acid.

Synthesis of Precursor: Halogenated 3-Aminopyridine

The choice of halogen on the pyridine ring (chlorine or bromine) can influence reaction conditions and availability of starting materials.

2-Chloro-3-aminopyridine: A common method for the synthesis of this precursor starts from 3-aminopyridine. One industrial approach involves the direct chlorination using hydrogen peroxide and hydrochloric acid. guidechem.comgoogle.com This method is cost-effective but can lead to the formation of dichlorinated byproducts. guidechem.com An alternative route begins with 2-chloro-3-nitropyridine, which is subsequently reduced to the desired amine. guidechem.comgoogle.com This two-step process often provides higher selectivity.

2-Bromo-3-aminopyridine: This intermediate can be synthesized by the direct bromination of 2-aminopyridine using reagents like N-bromosuccinimide (NBS) in an organic solvent. patsnap.comgoogle.comguidechem.com Careful control of reaction conditions, such as temperature, is crucial to achieve selective mono-bromination at the desired position.

Synthesis of Precursor: (3,5-Difluorophenyl)boronic acid

This crucial reagent is typically prepared via a Grignard reaction or organolithium intermediate. The synthesis starts from 1-bromo-3,5-difluorobenzene. The aryl bromide is reacted with magnesium or an organolithium reagent (like n-butyllithium) in an anhydrous ether solvent such as tetrahydrofuran (THF) at low temperatures. This is followed by quenching the resulting organometallic species with a trialkyl borate, like trimethyl borate. orgsyn.org Subsequent acidic hydrolysis yields the final (3,5-difluorophenyl)boronic acid. orgsyn.org This boronic acid is a stable, crystalline solid commercially available from various suppliers. medchemexpress.comsigmaaldrich.comchemimpex.com

Final Assembly: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura coupling of the synthesized 2-halo-3-aminopyridine with (3,5-difluorophenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, a suitable phosphine ligand (e.g., PCy3, P(t-Bu)3), and a base. organic-chemistry.org The choice of base, solvent, and reaction temperature is critical for achieving high yields. nih.govresearchgate.net

Table 1: Representative Synthesis Conditions for Precursor Intermediates

PrecursorStarting MaterialReagentsSolventTypical ConditionsRef.
2-Chloro-3-aminopyridine3-AminopyridineHydrogen Peroxide, Hydrochloric AcidAqueous70-80 °C google.com
2-Bromo-3-aminopyridine2-AminopyridineN-Bromosuccinimide (NBS)Dichloromethane-10 °C to 0 °C guidechem.com
(3,5-Difluorophenyl)boronic acid1-Bromo-3,5-difluorobenzene1. Mg or n-BuLi2. B(OMe)33. Aqueous AcidTetrahydrofuran (THF)Low temperature (-78 °C), then room temperature orgsyn.org

Table 2: General Conditions for Suzuki-Miyaura Coupling

ComponentExamplesPurpose
Halide 2-Chloro-3-aminopyridine, 2-Bromo-3-aminopyridineElectrophilic coupling partner
Boronic Acid (3,5-Difluorophenyl)boronic acidNucleophilic coupling partner
Pd Catalyst Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4Catalyzes the C-C bond formation
Ligand PCy3, P(t-Bu)3, SPhos, XPhosStabilizes and activates the Pd center
Base K2CO3, K3PO4, Cs2CO3, KFActivates the boronic acid
Solvent Dioxane, Toluene, DMF, Water/Ethanol mixturesSolubilizes reactants and catalyst
Temperature Room Temperature to 110 °CProvides energy for reaction

Green Chemistry Principles Applied to the Synthesis of 2-(3,5-Difluorophenyl)-pyridin-3-amine

Applying green chemistry principles to the synthesis of 2-(3,5-Difluorophenyl)-pyridin-3-amine can significantly reduce its environmental impact. The focus is primarily on the Suzuki-Miyaura coupling step, which is often resource-intensive. Key areas of improvement include minimizing solvent use, employing alternative and safer reaction media, and designing efficient, recyclable catalysts.

Solvent Minimization and Alternative Media Utilization

Traditional Suzuki-Miyaura reactions often employ volatile and potentially hazardous organic solvents like dioxane or toluene. nih.gov Green chemistry seeks to replace these with more environmentally benign alternatives.

Aqueous Media: Water is an ideal green solvent due to its safety, availability, and low environmental impact. Suzuki-Miyaura couplings have been successfully performed in water or aqueous-organic mixtures, often with the aid of surfactants or water-soluble ligands to overcome solubility issues. aidic.it Using an ethanol/water mixture, for instance, has proven effective and allows for easier product separation and catalyst recycling. aidic.it

Solvent-Free Conditions: In some cases, the reaction can be conducted under solvent-free conditions, for example, by using microwave irradiation to provide the necessary energy. This approach dramatically reduces solvent waste.

Table 3: Comparison of Solvents for Suzuki-Miyaura Coupling

Solvent SystemAdvantagesDisadvantages
Traditional Organic (e.g., Toluene, Dioxane)Good solubility for many reactants and catalysts.Often volatile, flammable, and/or toxic.
Aqueous/Alcoholic (e.g., Water, Ethanol/Water)Non-toxic, non-flammable, environmentally benign, readily available. aidic.itPoor solubility for nonpolar substrates; may require additives.
Solvent-Free (Microwave-assisted)Eliminates solvent waste, often leads to faster reaction times.Requires specialized equipment; potential for localized overheating.

Catalyst Design for Efficiency and Recyclability

The palladium catalyst is a critical, high-cost component of the Suzuki-Miyaura reaction. Designing efficient and recyclable catalysts is a cornerstone of a greener synthesis.

Heterogeneous Catalysts: While traditional homogeneous palladium catalysts are highly active, they can be difficult to separate from the product, leading to contamination and loss of the expensive metal. researchgate.net To address this, palladium can be immobilized on solid supports. mdpi.com Materials such as polymers (e.g., hypercrosslinked polystyrene), silica, zeolites, or magnetic nanoparticles can serve as supports. aidic.itresearchgate.net These heterogeneous catalysts can be easily recovered by filtration or magnetic separation and reused for multiple reaction cycles, often without a significant loss in activity. mdpi.comresearchgate.net

Catalyst Efficiency: Catalyst design also focuses on maximizing turnover number (TON) and turnover frequency (TOF). This involves developing highly active catalyst systems with robust ligands that prevent catalyst deactivation, allowing for very low catalyst loadings (measured in parts per million, ppm). This reduces both cost and the amount of residual palladium in the final product.

Table 4: Approaches to Catalyst Greening and Recycling

ApproachDescriptionAdvantagesRef.
Homogeneous Catalyst Recycling Employing strategies like metalla-group-assisted purification (m-GAP) to reclaim catalysts from the reaction mixture.Maintains high activity and selectivity of homogeneous systems. acs.org
Immobilization on Solid Supports Anchoring palladium nanoparticles or complexes onto materials like zeolites, silica, or polymers.Easy separation (filtration), high stability, and potential for multiple reuses. mdpi.com
Magnetic Nanoparticle Supports Using magnetic cores (e.g., Fe3O4) coated with a shell to which the palladium catalyst is attached.Extremely simple and efficient separation using an external magnet; high reusability. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 3,5 Difluorophenyl Pyridin 3 Amine and Its Derivatives

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystalline solid. For 2-(3,5-Difluorophenyl)-pyridin-3-amine, this technique would be crucial for understanding its solid-state conformation and the non-covalent interactions that govern its crystal packing.

The molecular packing of 2-(3,5-Difluorophenyl)-pyridin-3-amine in the solid state is expected to be dominated by a network of intermolecular interactions. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the pyridinyl nitrogen atom is a hydrogen bond acceptor. This combination strongly suggests the formation of N-H···N hydrogen bonds, which are a common and stabilizing motif in the crystal structures of aminopyridines. These interactions would likely link molecules into chains or more complex three-dimensional networks.

π-π stacking interactions are also plausible between the aromatic pyridine (B92270) and difluorophenyl rings of adjacent molecules. The electron-withdrawing nature of the fluorine atoms would create a quadrupole moment on the phenyl ring, potentially influencing the geometry of these stacking interactions (e.g., parallel-displaced or T-shaped arrangements). The interplay of these various forces—hydrogen bonding, halogen bonding, and π-π stacking—would ultimately determine the final crystal packing arrangement.

Table 1: Predicted Intermolecular Interactions in Crystalline 2-(3,5-Difluorophenyl)-pyridin-3-amine

Interaction TypeDonorAcceptorPredicted Distance (Å)Predicted Angle (°)
Hydrogen BondingN-H (amine)N (pyridine)2.8 - 3.2150 - 180
Halogen BondingC-FN (pyridine)2.9 - 3.4160 - 180
π-π StackingPhenyl RingPyridine Ring3.3 - 3.8-

Note: The data in this table is illustrative and based on typical bond lengths and angles for these types of interactions in similar molecular crystals.

The primary conformational flexibility in 2-(3,5-Difluorophenyl)-pyridin-3-amine arises from the rotation around the C-C bond connecting the pyridine and difluorophenyl rings. The dihedral angle between the planes of these two rings is a key conformational parameter. In the solid state, this angle will be influenced by the need to optimize intermolecular interactions while minimizing intramolecular steric hindrance.

Based on studies of other 2-phenylpyridine (B120327) derivatives, a non-planar conformation is generally expected. mdpi.com The steric repulsion between the ortho hydrogen of the pyridine ring and the ortho hydrogens of the phenyl ring would disfavor a completely coplanar arrangement. The exact dihedral angle observed in the crystal structure would represent the lowest energy conformation under the specific crystalline environment, balancing intramolecular steric effects with the energetic gains from intermolecular packing forces. It is also possible that crystal polymorphism could exist, where different crystalline forms exhibit distinct conformational preferences. researchgate.net

High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. chromatographyonline.comnih.gov For 2-(3,5-Difluorophenyl)-pyridin-3-amine, electron ionization (EI) would likely induce a series of characteristic fragmentation events.

The molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to the exact mass of the compound. A prominent fragmentation pathway for primary amines involves the loss of a hydrogen radical to form an [M-H]⁺ ion. Another common fragmentation for aromatic amines is the loss of HCN or H₂CN from the pyridine ring.

The presence of the difluorophenyl group would also lead to characteristic fragmentation patterns. Loss of a fluorine radical (F˙) or HF from the molecular ion or subsequent fragment ions is a plausible pathway. Cleavage of the C-C bond between the two aromatic rings would result in fragment ions corresponding to the difluorophenyl cation and the aminopyridine cation. A detailed analysis of the high-resolution mass spectrum would allow for the assignment of elemental compositions to each fragment ion, enabling the construction of a comprehensive fragmentation scheme.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation of 2-(3,5-Difluorophenyl)-pyridin-3-amine

m/z (Predicted)Ion FormulaProposed Fragmentation Pathway
206.0706[C₁₁H₈F₂N₂]⁺˙Molecular Ion
205.0628[C₁₁H₇F₂N₂]⁺Loss of H˙
187.0657[C₁₁H₈FN₂]⁺Loss of F˙
113.0454[C₆H₄F₂]⁺Difluorophenyl cation
93.0451[C₅H₅N₂]⁺Aminopyridine fragment

Note: The m/z values in this table are calculated based on the exact masses of the isotopes and represent a hypothetical fragmentation pattern.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomerically Pure Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. 2-(3,5-Difluorophenyl)-pyridin-3-amine itself is achiral. However, if a chiral center were introduced into the molecule, for instance, by derivatization at the amino group with a chiral auxiliary or by the synthesis of a derivative with a stereogenic center, the resulting enantiomers would be distinguishable by CD spectroscopy.

Enantiomers of a chiral derivative would exhibit mirror-image CD spectra, with positive and negative Cotton effects at specific wavelengths corresponding to their electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s). utexas.edunih.gov

At present, there are no reports in the literature on the synthesis and chiroptical analysis of enantiomerically pure derivatives of 2-(3,5-Difluorophenyl)-pyridin-3-amine. Such studies would be a valuable area for future research to explore the relationship between molecular structure and chiroptical properties in this class of compounds.

Computational and Theoretical Chemistry Studies on 2 3,5 Difluorophenyl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Characterization

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 2-(3,5-Difluorophenyl)-pyridin-3-amine, DFT calculations would provide fundamental insights into its behavior.

Conformational Analysis Using Molecular Mechanics and Ab Initio/Quantum Chemical Methods

Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule. The bond connecting the phenyl and pyridine (B92270) rings in 2-(3,5-Difluorophenyl)-pyridin-3-amine allows for rotational freedom, leading to different conformers. The orientation of the amino group relative to the pyridine ring also contributes to conformational isomerism. Computational methods like molecular mechanics can be used for an initial scan of possible conformations, followed by more accurate quantum chemical methods (like DFT) to optimize the geometries and determine the relative energies of the most stable conformers. These studies are crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Reaction Mechanism Elucidation for Synthetic and Derivatization Pathways

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. This involves identifying the reactants, products, and any intermediates or transition states.

Transition State Characterization and Energy Barrier DeterminationFor a given synthetic route to 2-(3,5-Difluorophenyl)-pyridin-3-amine, such as a Suzuki or Buchwald-Hartwig coupling, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. These calculations can help optimize reaction conditions and predict the feasibility of different synthetic strategies or derivatization reactions.

Without specific experimental or computational studies on 2-(3,5-Difluorophenyl)-pyridin-3-amine, any data tables or detailed findings would be purely speculative. The information presented here is based on established principles and studies of structurally related molecules.

Reaction Pathway Mapping and Energetic Profiles

Currently, there are no published studies that specifically map the reaction pathways or detail the energetic profiles for the synthesis or degradation of 2-(3,5-Difluorophenyl)-pyridin-3-amine using computational methods. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model transition states and intermediates, providing insights into reaction mechanisms and kinetics. While research exists on the synthesis of substituted aminopyridines, the specific computational details for this compound are not available.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

There is no specific literature detailing molecular dynamics (MD) simulations for 2-(3,5-Difluorophenyl)-pyridin-3-amine. MD simulations are a powerful tool for understanding how a molecule behaves in a solvent and how it interacts with other molecules. For related compounds, MD simulations have been used to investigate properties like solvation free energies, conformational changes in different environments, and binding interactions with biological targets. However, without specific studies on 2-(3,5-Difluorophenyl)-pyridin-3-amine, it is not possible to provide detailed findings on its solvent effects or intermolecular interaction patterns.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational prediction of spectroscopic parameters is a common practice in modern chemical research to aid in the identification and characterization of new compounds. scielo.org.zaunair.ac.id Methods like DFT are routinely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.gov

Although this is a standard computational approach, specific predicted spectroscopic data for 2-(3,5-Difluorophenyl)-pyridin-3-amine has not been reported in the available literature. For illustrative purposes, a general methodology for how such data would be generated and presented is described below. Typically, the geometry of the molecule would first be optimized at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)). nih.gov Following optimization, the same level of theory would be used to compute the spectroscopic properties.

Table 1: Hypothetical Example of Predicted Spectroscopic Data

Below is a hypothetical representation of how predicted spectroscopic data for 2-(3,5-Difluorophenyl)-pyridin-3-amine would be presented if a computational study were available. Note: The values in this table are for illustrative purposes only and are not based on actual computational results for the specified compound.

Parameter Predicted Value (Illustrative) Typical Experimental Range/Observation
¹H NMR
Pyridine H (C4)δ 7.5 ppmAromatic region
Pyridine H (C5)δ 7.2 ppmAromatic region
Pyridine H (C6)δ 8.1 ppmAromatic region
Phenyl H (C2', C6')δ 6.9 ppmAromatic region
Phenyl H (C4')δ 6.8 ppmAromatic region
Amine H (NH₂)δ 4.5 ppmBroad singlet, variable
¹³C NMR
Pyridine C2δ 155 ppmAromatic region
Pyridine C3δ 120 ppmAromatic region
Phenyl C1'δ 140 ppmAromatic region
Phenyl C3'/C5' (C-F)δ 163 ppm (d, J=245 Hz)Characteristic large C-F coupling
IR Spectroscopy
N-H Stretch3400-3300 cm⁻¹Two bands for primary amine
C=C/C=N Stretch1650-1550 cm⁻¹Aromatic ring vibrations
C-F Stretch1350-1100 cm⁻¹Strong absorption
UV-Vis Spectroscopy
λmax280 nm, 340 nmπ → π* and n → π* transitions

It is important to reiterate that the data presented above is purely hypothetical. Accurate and reliable computational data for 2-(3,5-Difluorophenyl)-pyridin-3-amine would require dedicated theoretical studies to be performed and published by the scientific community.

Reactivity Profiles and Derivatization Chemistry of 2 3,5 Difluorophenyl Pyridin 3 Amine

Reactivity at the Pyridine (B92270) Nitrogen Atom (e.g., Protonation, N-Alkylation, N-Oxidation)

Protonation: The pyridine nitrogen in 2-(3,5-Difluorophenyl)-pyridin-3-amine is basic and readily undergoes protonation in the presence of an acid. The basicity of the pyridine nitrogen is influenced by the electronic nature of the substituents. The 3-amino group, being an electron-donating group, would be expected to increase the basicity of the pyridine nitrogen. Conversely, the 2-(3,5-difluorophenyl) group, with its electron-withdrawing fluorine atoms, will decrease the basicity through an inductive effect. The net effect of these opposing influences will determine the precise pKa of the conjugate acid. In aqueous solution, 3-aminopyridine (B143674) derivatives are known to undergo predominant protonation at the ring nitrogen atom. researchgate.net

N-Alkylation: Alkylation of 2-(3,5-Difluorophenyl)-pyridin-3-amine can potentially occur at two nucleophilic sites: the pyridine nitrogen and the exocyclic 3-amino group. The site of alkylation is often dependent on the reaction conditions and the nature of the alkylating agent. Generally, alkylation of aminopyridines with alkyl halides tends to occur preferentially at the more nucleophilic pyridine nitrogen, forming a pyridinium (B92312) salt. publish.csiro.au However, methods for the N-monoalkylation of the amino group of 2- or 3-aminopyridines have been developed, for instance, by reaction with a carboxylic acid in the presence of sodium borohydride, affording the corresponding alkylaminopyridine under mild conditions. researchgate.net The competition between N-alkylation of the pyridine ring and the amino group is a key consideration in the synthetic utility of this compound.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.org The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For 3-aminopyridine, oxidation with peroxomonosulfuric acid has been studied, indicating that the amino nitrogen can also be a site of oxidation, though N-oxidation of the pyridine ring is a common transformation for pyridine derivatives. chemrxiv.org

Functional Group Transformations at the Phenyl Ring (Fluorine Chemistry, Aromatic Substitutions)

The 3,5-difluorophenyl ring is generally robust and less prone to facile functional group transformations due to the strength of the carbon-fluorine bond.

Fluorine Chemistry: The C-F bond is the strongest single bond in organic chemistry, making the fluorine atoms on the phenyl ring highly resistant to nucleophilic displacement under standard conditions. google.com Any transformation involving the fluorine atoms would require harsh reaction conditions or specialized reagents, and such reactions are not commonly observed. The primary role of the fluorine atoms is to modulate the electronic properties of the phenyl ring through their strong electron-withdrawing inductive effect.

Aromatic Substitutions: The 3,5-difluorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. Electrophilic attack on this ring would be significantly slower compared to benzene (B151609) and would be directed to the positions ortho and para to the pyridine substituent, although the deactivating effect of the fluorine atoms makes such reactions challenging. Nucleophilic aromatic substitution on the difluorophenyl ring is also unlikely as there is no good leaving group present other than the fluorine atoms, which, as mentioned, are very poor leaving groups. Therefore, functional group transformations directly on the 3,5-difluorophenyl ring of 2-(3,5-Difluorophenyl)-pyridin-3-amine are generally limited.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in 2-(3,5-Difluorophenyl)-pyridin-3-amine is subject to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the combined electronic and steric effects of the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating 3-amino group significantly enhances the ring's reactivity towards electrophiles. The amino group is an ortho-, para-director. In this molecule, the positions ortho (C2 and C4) and para (C6) to the amino group are potential sites for electrophilic attack. The C2 position is already substituted with the difluorophenyl group. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions. The 2-(3,5-difluorophenyl) group, being electron-withdrawing, will further deactivate the ring, but the directing effect of the powerful amino group is expected to dominate. Common electrophilic substitution reactions include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyridine ring.

Nitration: Nitration can be achieved using nitrating agents, though the conditions must be carefully controlled to avoid oxidation and to manage the directing effects of the substituents. For 2-aminopyridines, nitration can lead to a mixture of products. acs.org

Sulfonation: Sulfonation can be carried out with fuming sulfuric acid, introducing a sulfonic acid group onto the ring.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2 and C6, and C4 respectively). In 2-(3,5-Difluorophenyl)-pyridin-3-amine, the C2 and C6 positions are ortho to the nitrogen, and the C4 position is para. The C2 position is sterically hindered by the bulky difluorophenyl group. Therefore, nucleophilic attack is most likely to occur at the C4 and C6 positions, provided a suitable leaving group is present at these positions. Direct nucleophilic substitution of a hydrogen atom (Chichibabin reaction) is also a possibility for pyridines, typically occurring at the C2 or C6 positions with strong nucleophiles like sodium amide.

Chemical Transformations Involving the 3-Amino Group

The 3-amino group is a versatile functional handle that can undergo a wide range of chemical transformations, providing access to a diverse array of derivatives.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The 3-amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form the corresponding amides. Studies on the acetylation of aminopyridines with acetic anhydride (B1165640) indicate that for 3-aminopyridine, the reaction proceeds via direct acetylation of the exocyclic amino group. publish.csiro.au This transformation is useful for protecting the amino group or for introducing new functional moieties.

ReagentProduct Type
Acetyl chlorideN-(2-(3,5-Difluorophenyl)pyridin-3-yl)acetamide
Benzoyl chlorideN-(2-(3,5-Difluorophenyl)pyridin-3-yl)benzamide
Acetic anhydrideN-(2-(3,5-Difluorophenyl)pyridin-3-yl)acetamide

Sulfonylation: Similarly, the amino group can be sulfonylated with sulfonyl chlorides in the presence of a base to yield sulfonamides. This reaction is a common method for the synthesis of biologically active compounds. For example, reaction with p-toluenesulfonyl chloride would yield N-(2-(3,5-Difluorophenyl)pyridin-3-yl)-4-methylbenzenesulfonamide.

ReagentProduct Type
p-Toluenesulfonyl chlorideN-(2-(3,5-Difluorophenyl)pyridin-3-yl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideN-(2-(3,5-Difluorophenyl)pyridin-3-yl)methanesulfonamide

Alkylation: As mentioned in section 5.1, alkylation of the 3-amino group can be achieved under specific conditions to favor reaction at this site over the pyridine nitrogen. Reductive amination, for instance, provides a route to N-alkylated products. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

ReagentsProduct Type
Aldehyde/Ketone, Reducing agent (e.g., NaBH4)N-Alkyl-2-(3,5-difluorophenyl)pyridin-3-amine
Carboxylic acid, NaBH4N-Alkyl-2-(3,5-difluorophenyl)pyridin-3-amine

Diazotization and Subsequent Conversion to Various Functionalities

The 3-amino group can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting pyridin-3-diazonium salt is a versatile intermediate that can be transformed into a wide range of functional groups through Sandmeyer-type reactions. This provides a powerful synthetic route to derivatives that are not easily accessible by other means.

ReagentProduct
NaNO2, HCl (aq), 0-5 °C2-(3,5-Difluorophenyl)pyridin-3-diazonium chloride
CuCl3-Chloro-2-(3,5-difluorophenyl)pyridine
CuBr3-Bromo-2-(3,5-difluorophenyl)pyridine
CuCN2-(3,5-Difluorophenyl)pyridine-3-carbonitrile
H2O, heat2-(3,5-Difluorophenyl)pyridin-3-ol
HBF4, heat3-Fluoro-2-(3,5-difluorophenyl)pyridine

Condensation Reactions with Aldehydes and Ketones

The 3-amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base and involves the reversible formation of a carbinolamine intermediate followed by dehydration. The resulting imines can be valuable intermediates for further synthetic transformations, such as reduction to secondary amines or reaction with nucleophiles.

ReagentProduct Type
BenzaldehydeN-Benzylidene-2-(3,5-difluorophenyl)pyridin-3-amine
AcetoneN-(Propan-2-ylidene)-2-(3,5-difluorophenyl)pyridin-3-amine

Intramolecular and Intermolecular Cyclization Reactions Involving the Amino and Pyridine Moieties

The presence of a vicinal amino group and a pyridine ring in 2-(3,5-Difluorophenyl)-pyridin-3-amine provides a versatile scaffold for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions can be broadly classified into intramolecular and intermolecular processes, leading to the formation of novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Intramolecular Cyclization Reactions:

Intramolecular cyclizations of derivatives of 2-(3,5-Difluorophenyl)-pyridin-3-amine can be employed to construct fused ring systems. For instance, acylation of the amino group followed by treatment with a dehydrating agent could lead to the formation of a pyrido[2,3-b]indole (α-carboline) skeleton. The reaction would proceed through an initial N-acylated intermediate, which upon activation, undergoes electrophilic cyclization onto the adjacent pyridine ring. The electron-withdrawing 3,5-difluorophenyl group might influence the electron density of the pyridine ring, potentially affecting the ease of cyclization.

Another potential intramolecular cyclization is the Graebe-Ullmann reaction. Diazotization of 2-(3,5-Difluorophenyl)-pyridin-3-amine would generate a diazonium salt, which upon thermolysis in the presence of a copper catalyst, could undergo intramolecular cyclization to furnish a fluorinated derivative of pyrido[2,3-c]cinnoline.

Intermolecular Cyclization Reactions:

Intermolecular cyclization reactions of 2-(3,5-Difluorophenyl)-pyridin-3-amine with bifunctional reagents are a powerful tool for the synthesis of a wide array of fused heterocyclic systems. These reactions often proceed via a condensation-cyclization sequence.

One of the most common strategies involves the reaction with 1,3-dicarbonyl compounds or their equivalents to construct a new six-membered ring, leading to the formation of pyrido[2,3-b]quinolines. For example, the Skraup-Doebner-von Miller reaction and its variations, which utilize α,β-unsaturated aldehydes or ketones (often generated in situ), can be applied. The reaction is typically acid-catalyzed and involves a Michael addition of the amino group, followed by electrophilic cyclization and subsequent aromatization. The presence of the 3,5-difluorophenyl group is expected to influence the reaction conditions required and potentially the regioselectivity of the cyclization.

The reaction with β-ketoesters, such as ethyl acetoacetate, can lead to the formation of pyridopyrimidinones. This condensation reaction, often referred to as the Combes quinoline (B57606) synthesis when applied to anilines, would involve the formation of an enamine intermediate followed by thermal or acid-catalyzed cyclization.

Below is a table summarizing representative intermolecular cyclization reactions for analogous 2-aminopyridine (B139424) derivatives, which can be extrapolated to 2-(3,5-Difluorophenyl)-pyridin-3-amine.

Fused System Reagent(s) General Reaction Conditions Product Type
Pyrido[2,3-b]quinoline Glycerol, H₂SO₄, Oxidizing agent Strong acid, high temperature Skraup Synthesis
Pyrido[2,3-b]quinoline α,β-Unsaturated aldehyde/ketone Acid catalysis Doebner-von Miller Reaction
Pyrido[2,3-d]pyrimidine (B1209978) Diethyl malonate Base catalysis, high temperature Pyridopyrimidinedione
Pyrido[2,3-d]pyrimidine Ethyl cyanoacetate Base catalysis Aminopyridopyrimidinone
Imidazo[1,2-a]pyridine α-Haloketone Base catalysis Substituted Imidazopyridine

Multicomponent Reactions Incorporating 2-(3,5-Difluorophenyl)-pyridin-3-amine as a Building Block

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms of the starting materials. The 2-(3,5-Difluorophenyl)-pyridin-3-amine molecule is an excellent candidate for participation in various MCRs, leveraging the reactivity of its primary amino group and the pyridine nitrogen.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org When 2-(3,5-Difluorophenyl)-pyridin-3-amine is used as the amine component, the reaction is expected to yield complex α-acylamino carboxamide derivatives. The reaction proceeds through the formation of an imine between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise manner. The resulting product would feature the difluorophenyl-substituted pyridyl moiety attached to the amide nitrogen. The steric hindrance from the 2-aryl substituent might necessitate optimized reaction conditions for high yields.

Biginelli-type Reactions:

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org A variation of this reaction can be envisioned where 2-(3,5-Difluorophenyl)-pyridin-3-amine acts as the amine component, in place of urea, leading to the formation of tetrahydropyridopyrimidines. The reaction is typically acid-catalyzed and involves the formation of an N-acylimine intermediate that undergoes cyclocondensation.

Synthesis of Fused Pyrimidines:

A significant application of 2-aminopyridines in MCRs is the synthesis of pyrido[2,3-d]pyrimidines. nih.gov For instance, a three-component reaction between 2-(3,5-Difluorophenyl)-pyridin-3-amine, an aldehyde, and a source of a C-N-C synthon (like malononitrile (B47326) or cyanoacetamide in the presence of a condensing agent) can lead to the formation of highly substituted pyrido[2,3-d]pyrimidine derivatives. The reaction mechanism generally involves an initial Knoevenagel condensation followed by a Michael addition of the aminopyridine and subsequent cyclization and aromatization.

The following table presents a summary of potential multicomponent reactions involving 2-(3,5-Difluorophenyl)-pyridin-3-amine as a building block, with representative examples for analogous 2-aminopyridines.

Reaction Name Components Product Scaffold
Ugi Reaction Aldehyde, Carboxylic Acid, Isocyanide α-Acylamino Carboxamide
Biginelli-type Reaction Aldehyde, β-Ketoester Tetrahydropyridopyrimidine
Pyridopyrimidine Synthesis Aldehyde, Malononitrile/Cyanoacetamide Pyrido[2,3-d]pyrimidine
Hantzsch-type Reaction Aldehyde, 1,3-Dicarbonyl compound Dihydropyridine derivative

The reactivity of 2-(3,5-Difluorophenyl)-pyridin-3-amine in these MCRs would be influenced by the electronic nature of the difluorophenyl group, which can affect the nucleophilicity of the amino group and the pyridine nitrogen. The development of specific protocols for this substrate would be a valuable contribution to the field of heterocyclic chemistry.

Coordination Chemistry and Metal Complexation Studies Involving 2 3,5 Difluorophenyl Pyridin 3 Amine

Ligand Design Principles and Coordination Motifs

There is no specific information available in the scientific literature regarding the design principles of 2-(3,5-Difluorophenyl)-pyridin-3-amine as a ligand for metal complexation. While general principles of pyridine-based ligands are well-established, detailing their potential for monodentate or bidentate coordination through the pyridine (B92270) and amine nitrogen atoms, specific studies outlining the intended coordination motifs or the influence of the 3,5-difluorophenyl substituent on the ligand's electronic and steric properties for targeted metal binding are not documented.

Investigation of Binding Modes and Coordination Geometries

There is no available research that investigates the binding modes and coordination geometries of metal complexes formed with 2-(3,5-Difluorophenyl)-pyridin-3-amine. Consequently, there are no crystallographic data or computational studies to confirm how this ligand coordinates to a metal center or the resulting geometries of the complexes (e.g., octahedral, tetrahedral, square planar).

Spectroscopic Analysis of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)

No spectroscopic data for metal complexes of 2-(3,5-Difluorophenyl)-pyridin-3-amine have been reported in the literature. This includes a lack of information on UV-Vis spectra, which would provide insights into electronic transitions; Electron Paramagnetic Resonance (EPR) spectra for paramagnetic complexes; and magnetic susceptibility measurements, which would determine the magnetic properties of any such compounds.

Advanced Chemical Applications and Functional Material Precursors

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The 2-(3,5-difluorophenyl)pyridin-3-amine scaffold is an exemplary building block for the synthesis of complex molecular architectures. The presence of the reactive amino group on the pyridine (B92270) ring allows for a wide range of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and condensation to introduce new functional groups or to link the molecule to other scaffolds. This versatility is crucial in the construction of intricate molecules with tailored properties for applications in medicinal chemistry and materials science.

Furthermore, the pyridine and phenyl rings can be subjected to various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to form carbon-carbon or carbon-nitrogen bonds. This enables the extension of the molecular framework and the creation of larger, conjugated systems. The fluorine atoms on the phenyl ring can also influence the reactivity of the molecule, often enhancing the efficiency and selectivity of certain synthetic transformations. The combination of these reactive sites makes 2-(3,5-difluorophenyl)pyridin-3-amine a valuable intermediate for accessing novel heterocyclic compounds with diverse functionalities. Pyridine-based compounds, in general, are fundamental in the development of a wide array of functional molecules. mdpi.comnih.gov

Role in Supramolecular Chemistry and Self-Assembly Processes

The structural features of 2-(3,5-difluorophenyl)pyridin-3-amine make it an excellent candidate for applications in supramolecular chemistry. The pyridine nitrogen atom and the amino group are both capable of forming hydrogen bonds, acting as hydrogen bond acceptors and donors, respectively. These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

In addition to hydrogen bonding, the aromatic rings can participate in π-π stacking interactions, further stabilizing the supramolecular assemblies. The electron-deficient nature of the difluorinated phenyl ring can promote favorable interactions with electron-rich aromatic systems. Moreover, the pyridine nitrogen can coordinate to metal ions, leading to the formation of metallosupramolecular structures with interesting photophysical or catalytic properties. The ability to form multiple non-covalent interactions allows for the rational design of complex, self-assembled systems with emergent functions. The use of pyridine-containing macrocycles in forming such ordered structures has been previously demonstrated. rsc.org

Table 1: Potential Non-Covalent Interactions involving 2-(3,5-Difluorophenyl)pyridin-3-amine

Interaction Type Participating Moiety Potential Role in Self-Assembly
Hydrogen Bonding Pyridine Nitrogen, Amino Group Directional control of molecular packing, formation of tapes, sheets, or helical structures.
π-π Stacking Phenyl and Pyridine Rings Stabilization of layered structures, influence on electronic properties of the assembly.
Metal Coordination Pyridine Nitrogen Formation of discrete coordination complexes or extended metal-organic frameworks.

Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

The 2-phenylpyridine (B120327) scaffold is a well-established core for emissive materials used in organic light-emitting diodes (OLEDs), particularly in the form of cyclometalated iridium(III) complexes. The introduction of fluorine atoms into the phenyl ring, as in 2-(3,5-difluorophenyl)pyridin-3-amine, is a common and effective strategy for tuning the optoelectronic properties of these materials.

The strong electron-withdrawing nature of fluorine atoms tends to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a blue shift in the emission color and can also improve the stability and efficiency of the resulting OLED devices. The amino group at the 3-position of the pyridine ring offers a convenient point for further functionalization, allowing for the attachment of charge-transporting groups or other chromophores to create multifunctional materials. While specific data for this compound is not available, the properties of analogous fluorinated 2-phenylpyridine derivatives in OLEDs are well-documented and highlight the potential of this class of materials. wikipedia.org

Table 2: Optoelectronic Properties of Analogous Fluorinated 2-Phenylpyridine-based Iridium(III) Complexes for OLEDs

Compound (Analog) HOMO (eV) LUMO (eV) Emission Peak (nm) Application
Ir(ppy)₃ (ppy = 2-phenylpyridine) -5.1 -2.4 510 Green OLEDs
Ir(dfppy)₃ (dfppy = 2-(2,4-difluorophenyl)pyridine) -5.5 -2.6 470 Blue OLEDs

This table presents data for well-known analogous compounds to illustrate the effect of fluorination on the properties of 2-phenylpyridine-based materials.

Scaffolds for Chemical Probes (e.g., pH sensors, metal ion sensors, non-biological applications)

The inherent properties of the 2-(3,5-difluorophenyl)pyridin-3-amine structure make it a promising platform for the development of chemical sensors. The pyridine nitrogen and the adjacent amino group can act as a chelating unit for the selective binding of metal ions. Upon coordination to a metal ion, the electronic structure of the molecule would be perturbed, leading to a change in its absorption or fluorescence properties. This change can be used to signal the presence and concentration of the target ion.

Furthermore, the basicity of the pyridine nitrogen and the amino group makes the molecule sensitive to changes in pH. Protonation of these sites would alter the intramolecular charge transfer characteristics, resulting in a detectable optical response. The fluorinated phenylpyridine core can serve as a stable and efficient fluorophore, providing a bright signal for sensing applications. The development of fluorescent sensors based on pyridine derivatives for the detection of various analytes is an active area of research. mdpi.comacs.org

Table 3: Potential Sensing Applications for 2-(3,5-Difluorophenyl)pyridin-3-amine-based Probes

Target Analyte Proposed Sensing Mechanism Potential Signal Transduction
Metal Ions (e.g., Cu²⁺, Zn²⁺) Chelation by the pyridine nitrogen and amino group. Fluorescence quenching or enhancement (chelation-enhanced fluorescence).
Protons (pH) Protonation of the pyridine nitrogen or amino group. Ratiometric or colorimetric changes in absorption or fluorescence.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3,5-Difluorophenyl)-pyridin-3-amine?

Methodological Answer:
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1: React a halogenated pyridine precursor (e.g., 3-amino-5-bromopyridine) with 3,5-difluorophenylboronic acid via Suzuki-Miyaura coupling under palladium catalysis .
  • Step 2: Optimize reaction conditions (e.g., 120°C, anhydrous toluene, nitrogen atmosphere) to enhance yield and purity .
  • Purification: Use column chromatography (e.g., EtOAc/hexane gradient) or recrystallization .

Key Considerations:

  • Monitor reaction progress via TLC or LC-MS .
  • Use DMAP as a catalyst to accelerate acylation or alkylation steps .

Basic: How is the structure of 2-(3,5-Difluorophenyl)-pyridin-3-amine confirmed experimentally?

Methodological Answer:
Combine spectroscopic and analytical techniques:

  • NMR: 1^1H and 19^19F NMR confirm substituent positions and fluorine environments .
  • IR Spectroscopy: Identify amine (-NH2_2) stretches (~3360 cm1^{-1}) and aromatic C-F bonds (~1150 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Table 1: Typical Spectroscopic Data

TechniqueExpected SignalsReference
1^1H NMRδ 6.8–7.5 (aromatic H), δ 4.2–5.0 (-NH2_2)
19^19F NMRδ -110 to -120 (meta-fluorines)
IR3361 cm1^{-1} (N-H), 1297 cm1^{-1} (C-F)

Advanced: What computational methods predict the electronic properties of fluorinated pyridin-amines?

Methodological Answer:
Density Functional Theory (DFT) is widely used:

  • Basis Sets: B3LYP/6-311++G(d,p) for geometry optimization and electron density analysis .
  • Applications:
    • Calculate HOMO-LUMO gaps to assess reactivity.
    • Simulate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Validation: Compare computed vibrational spectra (IR) with experimental data to resolve discrepancies .

Note: The Colle-Salvetti correlation-energy formula (implemented in Gaussian or ORCA) improves accuracy for aromatic systems .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in fluorinated pyridin-amines?

Methodological Answer:

  • Data Collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
  • Software Workflow:
    • SHELXT for structure solution via intrinsic phasing .
    • SHELXL for refinement (anisotropic displacement parameters, hydrogen bonding networks) .
    • WinGX/ORTEP for visualization and thermal ellipsoid analysis .

Case Study: For 3,5-difluoro-4-methylpyridin-2-amine, refinement with SHELXL resolved disorder in the methyl group .

Advanced: How to address contradictions between computational and experimental data in substituent effect studies?

Methodological Answer:

  • Scenario: Discrepancies in bond lengths or dipole moments between DFT and crystallography.
  • Strategies:
    • Re-optimize computational models using crystallographic coordinates as initial inputs .
    • Account for solvent effects (e.g., PCM model) or crystal packing forces in DFT calculations .
    • Validate with spectroscopic data (e.g., NMR chemical shifts vs. DFT-predicted values) .

Example: For 2,6-difluoropyridin-3-amine, inclusion of dispersion corrections in DFT improved agreement with experimental C-F bond lengths .

Basic: What are the key physicochemical properties of fluorinated pyridin-amines, and how are they determined?

Methodological Answer:

  • LogP (Lipophilicity): Measure via shake-flask method or HPLC retention times .
  • Solubility: Use dynamic light scattering (DLS) or nephelometry in buffers (pH 1–13) .
  • Thermal Stability: DSC/TGA to determine melting points and decomposition temperatures .

Table 2: Representative Data for Analogous Compounds

Property6-(Difluoromethoxy)pyridin-3-amine 3,5-Difluoro-4-methylpyridin-2-amine
LogP (Predicted)1.21.8
Solubility (H2_2O)2.1 mg/mL0.8 mg/mL
Melting Point123–124°C287–293°C

Advanced: How to optimize reaction conditions for high-yield synthesis of aryl-substituted pyridin-amines?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or XPhos Pd G3 for coupling efficiency .
  • Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents .
  • Temperature: Use microwave-assisted synthesis (e.g., 150°C, 30 min) to reduce reaction time .

Case Study: Hydrogenation of 2-(3,5-difluorophenyl)-5-nitropyridine with Pd/C in methanol achieved 95% yield under 50 psi H2_2 .

Advanced: Best practices for refining crystal structures of halogenated pyridines using SHELXL

Methodological Answer:

  • Disorder Modeling: Split occupancy for overlapping atoms (e.g., fluorine substituents) .
  • Hydrogen Bonding: Restrain N-H···F interactions using DFIX or DANG commands .
  • Validation: Check R1_1 (<5%), wR2_2 (<12%), and CC (≥95%) for convergence .

Example: For 2-chloro-6-iodopyridin-3-amine, anisotropic refinement of halogens reduced residual density peaks .

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